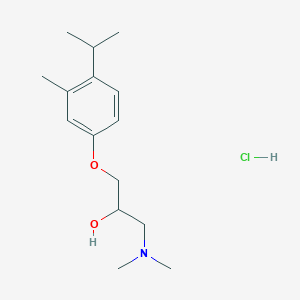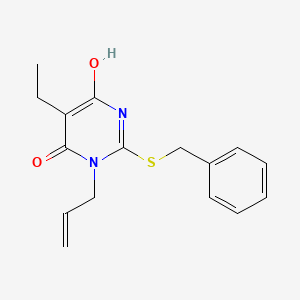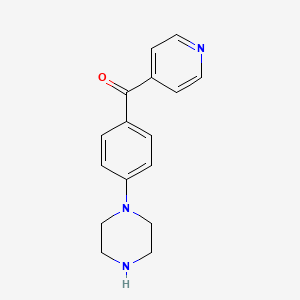
1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride, also known as propranolol, is a beta-blocker medication that is widely used in the treatment of hypertension, angina, arrhythmias, and other cardiovascular diseases. Propranolol was first synthesized in the late 1950s and has since become one of the most commonly prescribed medications in the world. In addition to its therapeutic uses, propranolol has also been the subject of extensive scientific research due to its unique pharmacological properties.
作用機序
Propranolol works by blocking the beta-adrenergic receptors in the body, which are responsible for the effects of the hormone adrenaline. By blocking these receptors, 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a decrease in heart rate, blood pressure, and other physiological responses to stress.
Biochemical and Physiological Effects:
Propranolol has a number of biochemical and physiological effects on the body. In addition to reducing heart rate and blood pressure, this compound has been shown to reduce the release of stress hormones such as cortisol and adrenaline. Propranolol has also been shown to reduce the activity of the amygdala, a brain region that is involved in the processing of emotional memories.
実験室実験の利点と制限
Propranolol has several advantages and limitations for use in lab experiments. One advantage is that it is a well-established medication with a known mechanism of action, making it a reliable tool for researchers. However, 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride can also have off-target effects on other receptors in the body, which can complicate the interpretation of results. In addition, this compound can have variable effects depending on the individual, which can make it difficult to replicate results across different subjects.
将来の方向性
There are several future directions for research on 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride. One area of interest is the use of this compound in the treatment of addiction. Propranolol has been shown to reduce the craving for drugs such as cocaine and alcohol, making it a promising treatment option for individuals with addiction. Another area of interest is the use of this compound in the treatment of chronic pain. Propranolol has been shown to reduce the sensitivity of the nervous system to pain, making it a potential treatment option for individuals with chronic pain conditions. Finally, there is ongoing research into the use of this compound in the treatment of cancer. Propranolol has been shown to have anti-tumor effects in preclinical studies, making it a potential adjunct therapy for cancer patients.
合成法
The synthesis of 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride involves several steps, starting with the reaction of 1-(dimethylamino)propan-2-ol with phosgene to form 1-(chloromethyl)-3-(dimethylamino)-2-propanol. This intermediate is then reacted with 4-isopropyl-2-methylphenol in the presence of a base catalyst to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
Propranolol has been the subject of extensive scientific research due to its unique pharmacological properties. One of the most well-known applications of 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride is in the treatment of anxiety disorders, particularly post-traumatic stress disorder (PTSD). Propranolol has been shown to reduce the emotional intensity of traumatic memories, making it a promising treatment option for individuals with PTSD. In addition, this compound has also been studied for its potential to treat other psychiatric disorders, such as social anxiety disorder and panic disorder.
特性
IUPAC Name |
1-(dimethylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-11(2)15-7-6-14(8-12(15)3)18-10-13(17)9-16(4)5;/h6-8,11,13,17H,9-10H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYVESKIQNZKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN(C)C)O)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-{[1-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6062383.png)
![2-[(3-bromo-4-fluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6062397.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B6062401.png)
![2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6062412.png)

![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B6062419.png)
![methyl 4-(3-{[(3'-methyl-3-biphenylyl)amino]carbonyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6062429.png)
![2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6062433.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6062437.png)
![N-[4-methoxy-3-(methoxymethyl)benzyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B6062443.png)

![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6062455.png)
![7-(dimethylamino)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6062462.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6062470.png)